Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl-
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Overview
Description
BM 21.1298 inhibits HIV-1 reverse transcriptase.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis Thiazolo(2,3-a)isoindol-5(9bH)-one and its derivatives are primarily studied for their synthesis methods and structural properties. For instance, one study detailed the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines by thermolysis of certain thiazoloisoindole carboxylic acids, leading to the formation of novel compounds like 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. The structures of the synthesized compounds were confirmed using X-ray crystallography, indicating a significant interest in understanding the fundamental chemistry of these compounds (Melo et al., 2004).
Synthesis Techniques and Stereochemistry Another study focused on the highly diastereoselective synthesis of 2,3-dihydro-9bH-thiazolo[2,3-a]isoindolin-5-ones, where condensation reactions proceeded with high diastereoselectivity, and the relative stereochemistry of the major diastereoisomer was determined through crystal X-ray analysis. This indicates that not only are these compounds synthesized for their potential applications, but their stereochemical properties are also meticulously studied (Allin et al., 2000).
Applications in Medicinal Chemistry
Potential Antiviral and Antitumor Properties Certain derivatives of Thiazolo(2,3-a)isoindol-5(9bH)-one have been synthesized and evaluated for their ability to inhibit reverse transcriptase of HIV-1 and replication of the virus in cells. These compounds, particularly those bearing a phenyl ring system in position 9b, showed promising antiviral activity, indicating potential applications in medicinal chemistry and pharmacology (Mertens et al., 1993).
Cytotoxicity and Anti-inflammatory Effects In another study, L-Proline-catalyzed synthesis of new derivatives was developed, and the synthesized compounds were evaluated for in vitro cytotoxicity and anti-inflammatory effects. The results revealed potential cytotoxic effects of certain compounds and prominent anti-inflammatory effects of others. The importance of electron-withdrawing groups in enhancing the potency of these compounds was highlighted, further emphasizing the potential of these derivatives in drug development (Sukanya et al., 2022).
properties
CAS RN |
5218-08-6 |
---|---|
Product Name |
Thiazolo(2,3-a)isoindol-5(9bH)-one, 2,3-dihydro-9b-phenyl- |
Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
9b-phenyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C16H13NOS/c18-15-13-8-4-5-9-14(13)16(17(15)10-11-19-16)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
CTGFADZNCCTVMP-UHFFFAOYSA-N |
SMILES |
C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BM 21.1298; BM21.1298; BM-21.1298 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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